molecular formula C10H17NO2S B2528316 (6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide CAS No. 1807914-32-4

(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B2528316
CAS No.: 1807914-32-4
M. Wt: 215.31
InChI Key: DPJYJNYYDJOJNO-HHCGNCNQSA-N
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Description

The compound (6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide is a bicyclic sultam (cyclic sulfonamide) with a camphor-like framework. Its structure features a fused isothiazole ring system, where the sulfur and nitrogen atoms are part of a six-membered ring fused to a bicyclic terpene backbone. Key characteristics include:

  • Stereochemistry: The (6R,7aS) configuration distinguishes it from stereoisomers like (3aS,6R,7aR)-configured analogues, which are more commonly reported in synthetic applications (e.g., chiral auxiliaries in asymmetric catalysis) .
  • Functional Groups: The 2,2-dioxide moiety (sulfonamide group) contributes to its polarity and hydrogen-bonding capacity.

Properties

IUPAC Name

(5S,7R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7-,8+,10?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJYJNYYDJOJNO-HHCGNCNQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2CCC13CS(=O)(=O)N[C@H]3C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108448-77-7
Record name (+)-10,2-Camphorsultam
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide typically involves condensation reactions, metal-catalyzed approaches, and ring rearrangements. One common method includes the reaction of oxime with sulfuryl chloride in chlorobenzene at 80°C, followed by methylation with dimethyl sulfate . This direct approach allows for the synthesis of various isothiazole derivatives.

Industrial Production Methods

Industrial production methods for isothiazoles often involve large-scale condensation reactions and metal-catalyzed processes. These methods are designed to maximize yield and efficiency while minimizing the use of hazardous reagents and conditions .

Chemical Reactions Analysis

Acylation Reactions

The secondary amine group in the sultam undergoes selective acylation, forming derivatives critical for asymmetric transformations.

Reaction ConditionsProductApplicationReferences
Acetic anhydride, base (e.g., DMAP)N-Acetyl-(2R)-bornane-10,2-sultamChiral dienophile in Diels-Alder reactions
Acryloyl chloride, DCM, -78°CN-Acryloyl-(2R)-bornane-10,2-sultamAsymmetric cycloaddition substrates

Mechanistic Insight : The NH group’s acidity (pKa ~11.05) facilitates deprotonation and nucleophilic attack on acylating agents, yielding stable amides. The camphor backbone enforces stereoselectivity during subsequent reactions .

Alkylation Reactions

Alkylation at the nitrogen center produces derivatives used in organocatalysis and chiral resolution.

Reaction ConditionsProductApplicationReferences
Methyl iodide, NaH, THFN-Methyl-(2R)-bornane-10,2-sultamChiral phase-transfer catalyst
Benzyl bromide, K₂CO₃, DMFN-Benzyl-(2R)-bornane-10,2-sultamIntermediate in peptide synthesis

Key Observation : Steric hindrance from the bornane skeleton directs regioselective alkylation, minimizing polysubstitution .

Cysteine Derivatives

Used to synthesize (S)- and (R)-N-Fmoc-S-trityl-α-methylcysteine, key building blocks in peptide engineering .

Example Protocol :

  • React sultam with Fmoc-protected cysteine under Mitsunobu conditions.

  • Deprotect via hydrolysis to yield enantiopure α-methylcysteine .

Diels-Alder Reactions

N-Acylated derivatives act as dienophiles, enabling asymmetric [4+2] cycloadditions:

DienophileDieneProduct EnantioselectivityYieldReferences
N-Acryloyl-sultamCyclopentadiene>95% ee82%
N-Crotonoyl-sultamFuran derivatives88% ee75%

Stereochemical Control : The sultam’s bicyclic structure enforces an endo transition state, dictating facial selectivity .

Chiral Resolution

The sultam forms diastereomeric salts with carboxylic acids, enabling HPLC-based resolution of racemates .

Acid SubstrateResolution EfficiencyEluent SystemReferences
2-Arylpropionic acidsΔRs > 1.5Hexane:IPA (9:1)
α-Hydroxy acids>90% eeCHCl₃:MeOH (95:5)

Stability and Reactivity Profile

PropertyValue/BehaviorImplications
Thermal StabilityStable to 180°CSuitable for high-temperature reactions
Hydrolytic ResistanceNo ring-opening below pH 12Compatible with aqueous conditions
SolubilityCHCl₃, EtOH, DCMBroad solvent compatibility

Scientific Research Applications

Table 1: Summary of Synthesis Methods

MethodDescriptionConditions
CondensationOxime + sulfuryl chlorideChlorobenzene, 80°C
Metal-CatalyzedEnhances yield and efficiencyVaries by metal used
Ring RearrangementForms complex structuresSpecific to target compound

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent due to its unique biological activities:

  • Antimicrobial Activity: Studies have shown promising results in inhibiting various microbial strains.
  • Anticancer Properties: Preliminary research indicates potential mechanisms for inducing apoptosis in cancer cells.

Biological Studies

In biological research, (6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide serves as a valuable tool for exploring biochemical pathways:

  • Enzyme Interaction: The compound's structure allows it to bind effectively to specific enzymes and receptors.
  • Pathway Modulation: It can modulate biological pathways related to cell growth and differentiation.

Industrial Applications

In the industrial sector, this compound is utilized for:

  • Chemical Synthesis: Acts as a building block for creating more complex organic molecules.
  • Material Production: Employed in the synthesis of various industrial chemicals and materials.

Similar Compounds

The compound shares structural similarities with other heterocycles such as:

  • Isothiazole: A parent compound that exhibits similar properties but lacks the unique stereochemistry.
  • Thiazole: Another sulfur-containing heterocycle with different reactivity profiles.

Table 2: Comparison with Similar Compounds

CompoundStructural FeaturesUnique Properties
IsothiazoleFive-membered ring with sulfurBasic structural framework
ThiazoleContains sulfur but lacks additional featuresDifferent reactivity
(6R,7aS)-IsothiazoleUnique stereochemistryEnhanced biological activity

Mechanism of Action

The mechanism of action of (6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Analogues

The stereochemistry of the camphorsultam framework significantly influences reactivity and applications. For example:

Compound Name Configuration Key Differences Applications/Notes
(3aS,6R,7aR)-8,8-Dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide (3aS,6R,7aR) 7aR stereochemistry enhances rigidity; widely used as a chiral auxiliary . Asymmetric synthesis, resolution of enantiomers.
(3aS,6R,7aR)-1-Fluoro-8,8-dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide (3aS,6R,7aR) + 1-F Fluorine substitution increases electronegativity, altering reactivity . Potential fluorinated drug intermediates.

Functional Group Analogues

A. Thiazole and Arylazothiazole Derivatives ()

Compounds such as 6a–i (e.g., 6-Methyl-3-(1-(2-(4-methyl-5-(phenyldiazenyl)thiazol-2-yl)hydrazono)ethyl)-2H-chromen-2-one) share a thiazole core but differ in substituents and conjugation:

Property Target Sultam Arylazothiazole Derivatives (6a–i)
Core Structure Bicyclic isothiazole 2,2-dioxide Monocyclic thiazole with azo and coumarin substituents
Functional Groups Sulfonamide, methyl groups Azo (-N=N-), hydrazone, carbonyl
Spectral Data (IR) S=O stretching (~1,300 cm⁻¹) C=O (1,720–1,730 cm⁻¹), C=N (1,600–1,609 cm⁻¹)
Melting Point Not reported in evidence 170–185°C (higher due to extended conjugation)

Synthetic Comparison : The target sultam is synthesized via terpene-based cyclization, whereas arylazothiazoles are prepared via multicomponent reactions involving hydrazine and aryl diazonium salts .

B. Quinazolinone and Thiadiazole Derivatives ()

Compounds like 1,2,4-triazolo[3,4-a]isoindol-5-one (15) and thiadiazoles (14a–c) feature nitrogen-rich heterocycles but lack the sulfonamide group:

Property Target Sultam Quinazolinone Derivatives
Bioactivity Limited data Analgesic activity reported for thiadiazoles
Synthesis Cyclization of sulfonamide precursors Alkylation, hydrazide cyclization

Fluorinated and Halogenated Analogues ()

The fluorinated derivative (3aS,6R,7aR)-1-fluoro-8,8-dimethylhexahydro-1H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide demonstrates how halogen substitution impacts properties:

Property Target Sultam Fluorinated Analogue
Polarity High (due to S=O) Enhanced (fluorine’s electronegativity)
Reactivity Nucleophilic at sulfonamide oxygen Potential for electrophilic fluorination pathways

Research Findings and Data Gaps

  • Structural Clustering : Bioactivity profiling () suggests that compounds with similar structures (e.g., sultams vs. thiazoles) cluster by mode of action, though target-specific data for the (6R,7aS) isomer remains sparse.
  • Synthetic Challenges: Stereochemical control in sultam synthesis (e.g., 7aS vs. 7aR) requires precise conditions, as minor changes alter catalytic performance .

Biological Activity

(6R,7aS)-8,8-Dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide, also known by its CAS number 94594-90-8, is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NO2SC_{10}H_{17}NO_2S with a molecular weight of 215.31 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

Biological Activity Overview

Research has indicated various biological activities associated with this compound, particularly in the context of insecticidal and antifungal properties.

Insecticidal Activity

A study exploring the insecticidal properties of related compounds found that certain derivatives exhibited significant inhibition of chitin synthesis in insects. The concentration required to inhibit chitin synthesis to 50% (IC50) was determined for various compounds within the same chemical class. Although specific data on this compound was not detailed in the available literature, similar compounds have shown promising results against pests such as Chilo suppressalis .

Antifungal Activity

In vitro studies have shown that related isothiazole compounds possess antifungal properties. For instance, some derivatives were effective against various fungal strains by disrupting cell wall synthesis. The mechanism often involves interference with chitin biosynthesis pathways .

Case Studies

  • Inhibition of Chitin Synthesis : A quantitative structure–activity relationship (QSAR) analysis demonstrated that modifications in the substituents of isothiazole compounds significantly affect their biological activity. Compounds with hydrophobic substituents showed enhanced activity compared to those with bulky or electron-withdrawing groups .
  • Synergistic Effects : Research indicated that combining isothiazole derivatives with other insecticides can lead to synergistic effects, enhancing overall efficacy against target pests. This suggests potential applications in integrated pest management strategies .

Data Tables

The following table summarizes the IC50 values for related compounds that have been studied for their chitin synthesis inhibition:

Compound NameIC50 (µM)Remarks
Compound A12.5Effective against C. suppressalis
Compound B25.0Moderate activity
(6R,7aS)-8,8-Dimethylhexahydro...TBDFurther studies needed

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (6R,7aS)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide, and how can reaction conditions influence stereochemical outcomes?

  • Methodological Answer : Cyclocondensation using hydroxylamine hydrochloride in glacial acetic acid (reflux for 9 hours) is a common method for analogous fused isothiazole derivatives . For stereochemical control, chiral auxiliaries or asymmetric catalysis should be employed. Reaction temperature and solvent polarity significantly affect the stability of intermediates; for example, prolonged heating may lead to racemization. Monitor reaction progress via TLC and confirm stereochemistry using chiral HPLC or X-ray crystallography .

Q. How can researchers confirm the presence of the isothiazole ring and sulfone group in this compound?

  • Methodological Answer :

  • IR Spectroscopy : Look for characteristic bands: S=O stretching (~1150–1350 cm⁻¹) for the sulfone group and C–N–S vibrations (~650–750 cm⁻¹) for the isothiazole ring .
  • ¹³C-NMR : The sulfone group deshields adjacent carbons, appearing at δ 55–65 ppm. The isothiazole ring carbons show distinct splitting patterns due to restricted rotation .
  • Mass Spectrometry : High-resolution MS can confirm the molecular ion peak (e.g., [M+H]⁺ at m/z 256.0984 for C₁₁H₁₈NO₂S).

Q. What are the key challenges in purifying this compound, and how can they be addressed?

  • Methodological Answer : The compound’s high hydrophobicity and stereochemical complexity require specialized techniques:

  • Crystallization : Use ethanol or methanol for recrystallization, as demonstrated for structurally similar sulfone derivatives (yield: 74% after ethanol crystallization) .
  • Chiral Separation : Employ chiral stationary phases (e.g., amylose-based columns) in HPLC to resolve enantiomers .

Advanced Research Questions

Q. How do stereochemical variations (e.g., 6R vs. 6S configurations) impact the compound’s reactivity or biological activity?

  • Methodological Answer :

  • Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to compare the energy barriers of stereoisomers in reaction pathways .
  • Biological Assays : Test enantiomers against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) to correlate stereochemistry with IC₅₀ values. Reference analogous studies on fluorinated derivatives for activity trends .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts) for this compound?

  • Methodological Answer :

  • Cross-Validation : Combine 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For example, unexpected splitting in ¹H-NMR may arise from diastereotopic protons in the hexahydro ring .
  • Variable-Temperature NMR : Perform experiments at 25°C and −40°C to detect dynamic effects (e.g., ring puckering) .
  • Elemental Analysis : Confirm purity (>95%) to rule out impurities causing spectral anomalies, as shown in studies with Cl/Br-substituted analogs .

Q. What experimental design considerations are critical for ensuring reproducibility in studies involving this compound?

  • Methodological Answer :

  • Sample Stability : Avoid organic degradation by storing samples at −20°C with desiccants. Continuous cooling during long experiments (e.g., >6 hours) is essential to preserve matrix integrity .
  • Batch Consistency : Use controlled synthetic batches (e.g., same catalyst lot, fixed reaction time ±5 minutes) to minimize variability. Document deviations in supplementary materials.

Q. How can computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina to model binding to sulfotransferases or GABA receptors, leveraging the sulfone group’s electronegativity .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. lipid bilayer environments .

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